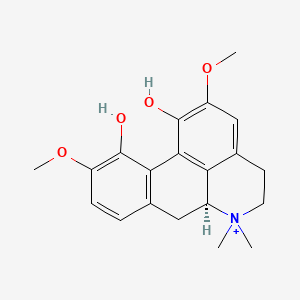
Magnoflorine
Übersicht
Beschreibung
Magnoflorine is a quaternary benzylisoquinoline alkaloid (BIA) of the aporphine structural subgroup . It has been isolated from various species of the family Menispermaceae, such as Pachygone ovata, Sinomenium acutum, and Cissampelos pareira . It has multiple pharmacological activities, including anti-diabetic, anti-inflammatory, neuropsychopharmacological, immunomodulatory, hypotensive, antioxidant, and antifungal activities .
Synthesis Analysis
The biosynthesis of magnoflorine appears to occur in the plant organs examined, but intermediaries may be translocated from the cells in which they are produced to other cells in which they accumulate . Magnoflorine is metabolically derived from (S)-reticuline, a pivotal intermediate in the biosynthesis of numerous BIA structural subgroups .Molecular Structure Analysis
Magnoflorine has a molecular formula of C20H24NO4+ . It has two hydroxyl groups (-OH) at positions 1 and 11, two methoxy groups (-OCH3) at positions 2, 10 and two methyl groups (-CH3) at positions 6 which are attached to the structure of aporphine rings .Chemical Reactions Analysis
Magnoflorine has been found to inhibit the conidia germination and hyphal growth, and change the mycelial morphology such as deformation growth, surface peeling, and cytoplasmic contraction in T. rubrum .Physical And Chemical Properties Analysis
Magnoflorine has a molecular weight of 342.4 g/mol . It is an aporphine alkaloid and a quaternary ammonium ion .Wissenschaftliche Forschungsanwendungen
Diabetes Treatment
Magnoflorine has been identified as a potential drug candidate for the treatment of diabetes. Research suggests that it may have beneficial effects on blood sugar regulation, but further studies are needed to understand its molecular mechanisms and potential toxicity .
Anti-Tumor Activity
Studies have shown that Magnoflorine-containing extracts can inhibit the expression of vascular endothelial growth factor (VEGF) and stimulate angiogenesis in hepatocellular carcinoma (HCC), indicating its potential as an anti-tumor agent .
Depression and Insomnia
Magnoflorine, in combination with Spinosin, has been studied for its effects on depression and insomnia in a mouse model. The combined administration showed promising results in behavioral improvement and pharmacokinetic analysis .
Anti-Inflammatory and Allergy Treatment
Magnoflorine has applications in treating inflammatory conditions and allergies. Its bioactive properties help in reducing inflammation and allergic reactions .
Cardiovascular Health
Research indicates that Magnoflorine may have beneficial effects on hypertension, contributing to better cardiovascular health .
Bone Health
Magnoflorine has been associated with the treatment of osteoporosis, suggesting that it may play a role in maintaining bone health .
Antimicrobial Effects
Magnoflorine exhibits antimicrobial properties against bacterial, viral, and fungal infections, making it a compound of interest in the development of new antimicrobial agents .
Neurodegenerative Diseases
There is growing interest in Magnoflorine’s potential for treating neurodegenerative diseases such as dementia and Alzheimer’s disease. Its pharmacological activities are being explored to understand how it can benefit these conditions .
Wirkmechanismus
Target of Action
Magnoflorine, a quaternary aporphine alkaloid, is known to interact with several targets in the body. It has been found to target Toll-like receptor 4 (TLR4) and MAPK8 genes . It also interacts with the GABAergic system , and has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor .
Mode of Action
Magnoflorine’s interaction with its targets leads to a variety of changes in cellular function. For instance, it enhances the upregulation of TNF-α, IL-1β, and PGE2 production as well as COX-2 protein expression . It also prompts the mRNA transcription level of these pro-inflammatory mediators .
Biochemical Pathways
Magnoflorine affects several biochemical pathways. It enhances the NF-κB activation by prompting p65, IκBα, and IKKα/β phosphorylation as well as IκBα degradation . Additionally, magnoflorine treatments concentration-dependently augment the phosphorylation of JNK, ERK, and p38 MAPKs as well as Akt .
Pharmacokinetics
Pharmacokinetic studies have shown that magnoflorine has low bioavailability and high absorption and elimination rates . The presence of other compounds (eg, berberine) in herbal medicines could reduce the absorption and removal rates of magnoflorine and increase its bioavailability .
Result of Action
The molecular and cellular effects of magnoflorine’s action are diverse. It inhibits proliferation, induces apoptosis, and inhibits cell cycle in S/G2 phases in a dose-dependent manner . It also has a triglycerides reducing effect in a dose-dependent manner .
Eigenschaften
IUPAC Name |
(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRXAIKMLINXQY-ZDUSSCGKSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943972 | |
| Record name | Magnoflorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnoflorine | |
CAS RN |
2141-09-5 | |
| Record name | (+)-Magnoflorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnoflorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnoflorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNOFLORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1675829.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B1675830.png)
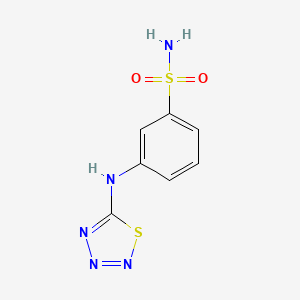
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)
![1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin](/img/structure/B1675835.png)
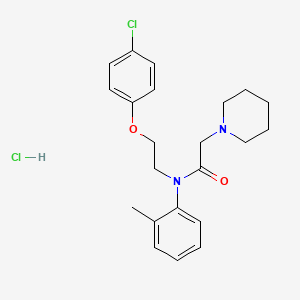
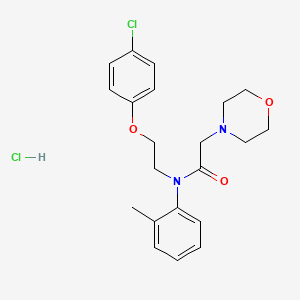

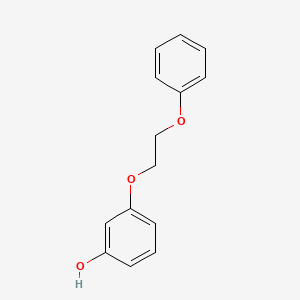


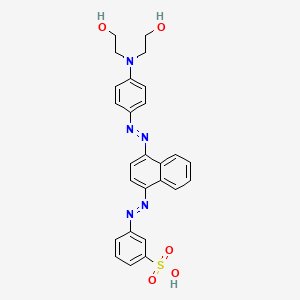

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)